CRA-026440

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide tricosanoïque peut être synthétisé par l'hydrogénation de l'acide tricosénoïque. Le processus implique la réduction de la double liaison dans l'acide tricosénoïque en utilisant du gaz hydrogène en présence d'un catalyseur métallique tel que le palladium ou le platine.

Méthodes de Production Industrielle : La production industrielle de l'acide tricosanoïque implique généralement l'extraction d'acides gras à partir de sources naturelles, suivie de processus de purification tels que la distillation et la cristallisation pour isoler l'acide tricosanoïque.

Types de Réactions:

Oxydation : L'acide tricosanoïque peut subir des réactions d'oxydation pour former des dérivés d'acide tricosanoïque. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction de l'acide tricosanoïque peut produire du tricosanol, un alcool à longue chaîne. Cette réaction utilise généralement des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Estérification : L'acide tricosanoïque peut réagir avec des alcools en présence d'un catalyseur acide pour former des esters. Cette réaction est couramment utilisée pour produire des esters tricosanoates.

Réactifs et Conditions Courants:

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.

Estérification : Alcools, catalyseurs acides (par exemple, acide sulfurique), chaleur.

Principaux Produits:

Oxydation : Dérivés d'acide tricosanoïque.

Réduction : Tricosanol.

Estérification : Esters tricosanoates.

4. Applications de la Recherche Scientifique

L'acide tricosanoïque a diverses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chromatographie en phase gazeuse et en spectrométrie de masse pour l'analyse des acides gras.

Biologie : Étudié pour son rôle dans le métabolisme des lipides et sa présence dans les membranes biologiques.

Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment son rôle dans la santé de la peau et en tant que composant dans les formulations topiques.

5. Mécanisme d'Action

L'acide tricosanoïque exerce ses effets principalement par son incorporation dans les membranes biologiques et son rôle dans le métabolisme des lipides. Il interagit avec les enzymes impliquées dans le métabolisme des acides gras, telles que les lipases, et peut influencer la fluidité et la fonction des membranes. Les cibles moléculaires et les voies impliquées comprennent les voies métaboliques lipidiques et les protéines associées aux membranes .

Composés Similaires:

Acide docosanoïque (acide béhénique) : Un acide gras saturé à longue chaîne à 22 atomes de carbone ayant des propriétés et des applications similaires.

Acide tétracosanoïque (acide lignocérique) : Un acide gras saturé à longue chaîne à 24 atomes de carbone ayant un comportement chimique similaire.

Unicité : L'acide tricosanoïque est unique en raison de sa longueur de chaîne spécifique (23 atomes de carbone), qui lui confère des propriétés physiques et chimiques distinctes par rapport aux autres acides gras à longue chaîne. Sa présence dans des lipides végétaux spécifiques et son rôle dans certains processus biologiques contribuent également à son unicité .

Applications De Recherche Scientifique

Tricosanoic acid has various applications in scientific research, including:

Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

Biology: Studied for its role in lipid metabolism and its presence in biological membranes.

Medicine: Investigated for its potential therapeutic effects, including its role in skin health and as a component in topical formulations.

Mécanisme D'action

Tricosanoic acid exerts its effects primarily through its incorporation into biological membranes and its role in lipid metabolism. It interacts with enzymes involved in fatty acid metabolism, such as lipases, and can influence membrane fluidity and function. The molecular targets and pathways involved include lipid metabolic pathways and membrane-associated proteins .

Comparaison Avec Des Composés Similaires

Docosanoic acid (Behenic acid): A 22-carbon long-chain saturated fatty acid with similar properties and applications.

Tetracosanoic acid (Lignoceric acid): A 24-carbon long-chain saturated fatty acid with similar chemical behavior.

Uniqueness: Tricosanoic acid is unique due to its specific chain length (23 carbons), which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its presence in specific plant lipids and its role in certain biological processes also contribute to its uniqueness .

Activité Biologique

CRA-026440 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), demonstrating significant antitumor and antiangiogenic activities both in vitro and in vivo. Its mechanism of action involves the inhibition of various HDAC isozymes, leading to the accumulation of acetylated proteins that modulate gene expression related to cell growth, apoptosis, and angiogenesis.

This compound selectively inhibits multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, with IC50 values in the nanomolar range. This inhibition results in:

- Increased Acetylation : Enhanced levels of acetylated histones and tubulin, which are crucial for regulating gene expression and cytoskeletal dynamics.

- Induction of Apoptosis : Activation of apoptotic pathways in tumor cells.

- Inhibition of Tumor Growth : Significant reduction in tumor size in xenograft models when administered parenterally.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines. The following table summarizes key findings from cell proliferation assays:

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| HCT116 | 0.5 | Induction of apoptosis |

| U937 | 0.3 | Increased acetylation |

| MCF7 | 0.8 | Cell cycle arrest |

| HUVECs (endothelial) | 1.0 | Antiangiogenic effects |

In Vivo Efficacy

In vivo studies using mouse models have shown that this compound significantly reduces tumor growth. Notably:

- Xenograft Models : In mice with HCT116 or U937 human tumor xenografts, treatment with this compound led to a statistically significant decrease in tumor volume compared to control groups.

- Combination Therapy : When used alongside Avastin (bevacizumab), this compound exhibited enhanced efficacy in reducing tumor growth compared to monotherapy.

Pharmacokinetics

Pharmacokinetic analysis revealed that this compound has a favorable profile for intravenous administration:

- Half-Life : Approximately 2 hours in plasma.

- Bioavailability : High due to effective formulation with SBE-β-cyclodextrin.

The following table summarizes the pharmacokinetic parameters observed:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.5 L/kg |

| Clearance | 12 mL/min/kg |

| Maximum Concentration (Cmax) | 150 nmol/L |

| Time to Cmax (Tmax) | 30 min |

Case Study 1: Colorectal Cancer

In a preclinical study involving colorectal cancer models, this compound was administered at a dose of 100 mg/kg daily for three consecutive days. Results indicated:

- A significant reduction in Ki67 staining, suggesting decreased cell proliferation.

- Alterations in gene expression profiles related to apoptosis and angiogenesis.

Case Study 2: Combination Therapy with Avastin

Another study explored the combination of this compound with Avastin in HCT116 xenograft models. Findings included:

- Enhanced tumor regression compared to either agent alone.

- Synergistic effects observed in angiogenesis inhibition markers.

Analyse Des Réactions Chimiques

Biochemical Mechanism of CRA-026440

This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that exerts its effects through direct interaction with zinc-dependent HDAC enzymes. The compound’s mechanism involves binding to the enzyme’s active site, where the hydroxamic acid group chelates the catalytic zinc ion, preventing the removal of acetyl groups from histones and tubulin . This acetylation leads to chromatin remodeling, altered gene expression, and disruption of microtubule dynamics, ultimately inducing apoptosis and inhibiting tumor growth .

Key enzymatic targets :

Enzymatic Inhibition and Structural Basis

This compound demonstrates broad-spectrum HDAC inhibition, targeting class I, II, and IV HDACs. The hydroxamic acid group (-CONHOH) is critical for zinc binding, a hallmark of this class of inhibitors . The compound’s selectivity arises from interactions with the enzyme’s catalytic pocket, including hydrogen bonding and hydrophobic interactions with residues such as histidine and phenylalanine .

Reaction phases (URVA analysis) :

Cellular and Molecular Consequences

This compound induces hyperacetylation of histones (H3/H4) and tubulin, leading to:

-

Apoptosis : Upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic factors (Bcl-2, Bcl-xL) .

-

Cell cycle arrest : Inhibition of cyclin-dependent kinases and induction of p21/WAF1 .

-

Anti-angiogenesis : Reduced expression of vascular endothelial growth factor (VEGF) .

Gene expression changes :

-

Upregulated : Tumor suppressors (p53, p21) and pro-apoptotic genes (Bax).

-

Downregulated : Angiogenesis factors (VEGF, Angiopoietin-2) and cell proliferation markers (c-Myc) .

Synergistic Interactions

This compound exhibits enhanced efficacy when combined with other anticancer agents:

-

Avastin (anti-VEGF) : Additive tumor growth inhibition in HCT116 xenografts .

-

5-Fluorouracil : Increased apoptosis in colorectal cancer models .

Stability and Reactivity

This compound is stable when lyophilized at -20°C and desiccated, with a shelf life of 36 months in this form. In solution, it remains stable for up to 3 months at -20°C . The compound’s reactivity is limited to enzymatic interactions, with no reported hazardous decomposition products under standard conditions .

Propriétés

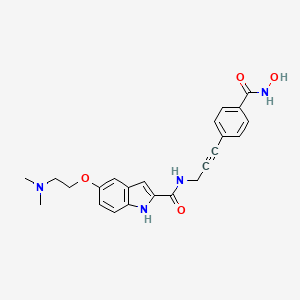

IUPAC Name |

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCIUMMEAYVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847460-34-8 | |

| Record name | CRA-026440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRA-026440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.